4-ethoxy-N-(propan-2-yl)aniline
Description
4-Ethoxy-N-(propan-2-yl)aniline is an aromatic amine featuring an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. This compound is structurally related to substituted anilines, which are widely used in organic synthesis, pharmaceuticals, and materials science. The ethoxy group enhances electron density on the aromatic ring via resonance and inductive effects, while the bulky isopropyl substituent on the amine may influence steric interactions and solubility .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-ethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-7-5-10(6-8-11)12-9(2)3/h5-9,12H,4H2,1-3H3 |
InChI Key |
ROUZHMHAKAUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-ethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 4-ethoxy-N-(propan-2-yl)aniline may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-ethoxy-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biological pathways. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
4-Methoxy-N-(propan-2-yl)aniline
- Structure : Methoxy (-OCH₃) instead of ethoxy at the para position.
- However, its weaker electron-donating capacity (due to shorter alkyl chain) may slightly lower resonance stabilization .
- Applications : Similar to the ethoxy derivative, it serves as an intermediate in drug synthesis, but its lower lipophilicity (logP) may affect bioavailability.
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline
- Structure : Morpholine (a six-membered ring containing oxygen and nitrogen) replaces the ethoxy group.
- Properties : The morpholine moiety introduces polarity and hydrogen-bonding capacity, enhancing water solubility. This structural feature is common in pharmaceuticals targeting central nervous system disorders .
- Applications : Used in kinase inhibitors and antimicrobial agents due to its ability to interact with biological targets via hydrogen bonding .
Variations in the N-Substituent
N,N-Diisopropylaniline
- Structure : Two isopropyl groups on the nitrogen instead of one.
- Properties: Increased steric bulk reduces nucleophilicity of the amine, making it less reactive in condensation or alkylation reactions. Higher molecular weight (177.29 g/mol) and lipophilicity compared to mono-substituted analogs .
- Applications : Acts as a ligand in coordination chemistry and a precursor for surfactants.
3-Ethynyl-N-(propan-2-yl)aniline
- Structure : Ethynyl (-C≡CH) substituent on the aromatic ring.
- Properties: The electron-withdrawing ethynyl group decreases electron density on the ring, altering reactivity in coupling reactions (e.g., Sonogashira). The triple bond enables click chemistry applications .
Functional Group Transformations
Schiff Bases Derived from 4-Ethoxyaniline
- Example : (Z)-4-Ethoxy-N-((5-nitrothiophen-2-yl)methylene)benzenamine
- Synthesis : Condensation of 4-ethoxyaniline (p-phenetidine) with 5-nitro-2-thiophenecarboxaldehyde under reflux .
4-Ethoxy-N-(3-phenylprop-2-enylidene)aniline
Data Table: Key Properties of Selected Compounds
Biological Activity
4-ethoxy-N-(propan-2-yl)aniline, an aromatic amine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-ethoxy-N-(propan-2-yl)aniline is characterized by the presence of an ethoxy group and an isopropyl group attached to an aniline structure. Its molecular formula is C12H17NO, and it exhibits properties typical of aromatic amines, which can influence its reactivity and biological interactions.
The biological activity of 4-ethoxy-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This is significant for therapeutic applications where enzyme modulation is desired.
- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways that affect cellular responses.
Biological Activities
Research indicates that 4-ethoxy-N-(propan-2-yl)aniline exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its use as a candidate for developing antimicrobial agents.
- Anticancer Activity : The compound has been explored for its anticancer properties, with some derivatives demonstrating significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against HeLa cells .
- Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated a series of aniline derivatives, including 4-ethoxy-N-(propan-2-yl)aniline, focusing on their structure-activity relationships (SAR). The findings suggested that modifications to the aniline moiety can significantly enhance antiproliferative activity. Compounds with similar structures exhibited IC50 values ranging from 0.80 to 2.27 μM against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study supports the hypothesis that structural features of 4-ethoxy-N-(propan-2-yl)aniline contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 4-Ethoxy-N-(propan-2-yl)aniline | ~1.5 | Yes | Enzyme inhibition, receptor binding |
| N-Ethenyl-4-(propan-2-yl)aniline | ~0.80 - 2.27 | Yes | Disruption of cell wall synthesis |
| 3-Ethoxy-N-(propan-2-yl)aniline | ~3 - 18 | Yes | Enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
